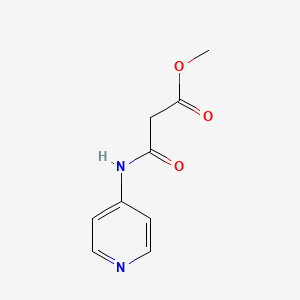

Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate

Description

Significance of β-Keto Esters in Synthetic Methodologies

β-Keto esters are organic compounds characterized by a ketone functional group located on the carbon atom beta to an ester group. fiveable.me This unique arrangement of functional groups confers a versatile reactivity profile that makes them invaluable intermediates and building blocks in organic synthesis. fiveable.mefiveable.me

The primary significance of β-keto esters stems from the acidity of the α-protons (the protons on the carbon atom situated between the two carbonyl groups). These protons can be readily removed by a base to form a stabilized enolate ion, which is a potent nucleophile. fiveable.me This reactivity is harnessed in a variety of fundamental carbon-carbon bond-forming reactions, including:

Alkylation and Acylation: The enolate can be alkylated or acylated to introduce new substituents at the α-position. researchgate.net

Claisen Condensation: This reaction allows for the formation of larger β-keto esters from simpler ester precursors. fiveable.me

Acetoacetic Ester Synthesis: A classic method for preparing ketones, this synthesis involves the alkylation of a β-keto ester followed by hydrolysis and decarboxylation. researchgate.netnih.gov

Heterocycle Synthesis: β-Keto esters are key starting materials in multicomponent reactions to build diverse heterocyclic rings, such as pyridines, pyrimidines, and pyrazoles.

Their ability to participate in a wide array of transformations makes β-keto esters essential precursors for constructing complex molecular architectures found in natural products and pharmaceuticals. researchgate.netgoogle.com

Role of Pyridine (B92270) Derivatives as Ligands and Building Blocks

Pyridine and its derivatives are a ubiquitous class of nitrogen-containing aromatic heterocycles. nih.gov The pyridine ring is a feature in numerous natural products, including vitamins and alkaloids, and is a privileged scaffold in medicinal chemistry. nih.govrsc.org

The utility of pyridine derivatives is multifaceted:

Pharmaceutical Scaffolds: The pyridine ring is a common bioisostere for phenyl rings and its nitrogen atom can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. nbinno.comnih.gov Consequently, pyridine-containing compounds are used as antimicrobial, anticancer, and anti-inflammatory agents, among many other therapeutic applications. nih.gov

Ligands in Catalysis: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand, coordinating to metal centers to form organometallic complexes used in asymmetric catalysis. nih.gov

Synthetic Building Blocks: The pyridine ring is electron-deficient, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity, combined with a variety of methods for its synthesis and functionalization, makes pyridine derivatives essential building blocks for more complex targets. nbinno.com

Structural Features and Nomenclature of Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate

This compound is a hybrid molecule that can be systematically deconstructed according to IUPAC nomenclature. The name indicates a methyl ester of a propanoic acid derivative. Key structural features include:

A three-carbon propanoate chain.

A methyl ester group (-COOCH₃) at one end of the chain (C1).

An oxo (ketone) group at the C3 position.

An amino group linking the C3 carbonyl to a pyridin-4-yl ring, forming an amide linkage.

The structure is essentially a β-ketoamide, where the amide nitrogen is part of the 4-aminopyridine (B3432731) moiety. This places the reactive methylene (B1212753) group (C2) between the ester carbonyl and the amide carbonyl, a classic β-dicarbonyl arrangement.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Structural Class | β-Ketoamide, Pyridine Derivative |

Overview of Research Trajectories for Related Chemical Entities

While specific research focusing exclusively on this compound is not extensively documented in prominent literature, the reactivity of its core structure—the N-aryl β-ketoamide—is a subject of significant synthetic exploration. Research trajectories for this class of compounds provide a clear indication of the title compound's potential applications as a synthetic intermediate.

Key Research Areas for N-Aryl β-Ketoamides:

Synthesis of Heterocycles: N-aryl β-ketoamides are well-established precursors for synthesizing quinoline (B57606) and quinolinone derivatives through intramolecular cyclization reactions, such as the Conrad-Limpach and Knorr quinoline syntheses. The presence of the pyridine ring in the title compound offers a pathway to analogous fused nitrogen-containing heterocyclic systems like naphthyridines, which are of great interest in medicinal chemistry.

Oxidative Reactions: The α-C–H bond of β-ketoamides can be directly oxidized. For example, reactions with hypervalent iodine reagents can lead to the formation of vicinal tricarbonyl amides, which are highly valuable and reactive synthetic intermediates. acs.org

Transamidation and Transesterification: The amide bond in activated β-ketoamides can undergo transamidation reactions, allowing for the exchange of the N-aryl group. researchgate.net This provides a route to generate a library of related compounds from a single precursor.

α-Arylation: The enolate of β-ketoamides can react with arynes to achieve α-arylation, adding further molecular complexity. researchgate.net

The combination of the reactive β-dicarbonyl system with the pyridinyl moiety makes this compound a promising substrate for developing novel synthetic methodologies and for the construction of diverse, biologically relevant heterocyclic libraries.

| Potential Reaction Type | Reagents/Conditions | Expected Product Class |

| Intramolecular Cyclization | Acid or Heat | Fused Pyridopyrimidines or Naphthyridinones |

| α-Alkylation/Acylation | Base, Alkyl/Acyl Halide | α-Substituted β-Ketoamides |

| α-Oxidation | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Vicinal Tricarbonyl Amides |

| Condensation Reactions | Aldehydes, Amines | Complex Heterocycles (e.g., via Hantzsch-type reactions) |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-3-(pyridin-4-ylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(13)6-8(12)11-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVABBDDEBYDHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)NC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730098 | |

| Record name | Methyl 3-oxo-3-[(pyridin-4-yl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610281-60-2 | |

| Record name | Methyl 3-oxo-3-[(pyridin-4-yl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Oxo 3 Pyridin 4 Ylamino Propanoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate reveals two primary disconnections. The most logical disconnection is at the amide bond, which simplifies the molecule into two readily accessible precursors: 4-aminopyridine (B3432731) and a methyl 3-oxopropanoate (B1240783) derivative . This approach is favored due to the prevalence of robust methods for amide bond formation.

A second, less common disconnection could be made at the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group. This would lead to a pyridin-4-yl isocyanate equivalent and an enolate of methyl acetate (B1210297). However, the amide disconnection strategy is generally more practical and will be the focus of the subsequent synthetic discussions.

Table 1: Key Disconnections for this compound

| Disconnection | Precursors | Synthetic Strategy |

| Amide Bond | 4-Aminopyridine and Methyl 3-oxopropanoate derivative | Amidation/Amide Coupling |

| C-C Bond | Pyridin-4-yl isocyanate equivalent and Methyl acetate enolate | Carbonyl addition |

Classical Synthetic Approaches to β-Keto Esters and Amino-Pyridines

The classical synthesis of the target molecule relies on the separate preparation of its two key fragments, the β-keto ester moiety and the 4-aminopyridine core, followed by their condensation.

Condensation Reactions for Propanoate Moiety Formation

The methyl 3-oxopropanoate moiety is a classic β-keto ester. The most common method for the synthesis of β-keto esters is the Claisen condensation . This reaction involves the base-catalyzed self-condensation of an ester. For the synthesis of a methyl 3-oxopropanoate derivative, a mixed Claisen condensation between methyl acetate and a suitable methyl carboxylate in the presence of a strong base like sodium methoxide would be employed.

Another classical approach is the acylation of the enolate of methyl acetate with an appropriate acylating agent, such as an acyl chloride or anhydride. This method offers good control over the product formation.

Amination Reactions for Pyridin-4-ylamino Linkage Establishment

The synthesis of 4-aminopyridine can be achieved through several established methods. One of the most historically significant is the Chichibabin reaction , where pyridine (B92270) is treated with sodium amide in a liquid ammonia solvent to introduce an amino group, primarily at the 2- and 4-positions.

Alternatively, 4-aminopyridine can be prepared from 4-chloropyridine through nucleophilic aromatic substitution with ammonia or a protected amine equivalent. The starting 4-chloropyridine can be obtained from pyridine N-oxide.

Once the two fragments, a suitable methyl 3-oxopropanoate derivative and 4-aminopyridine, are synthesized, the final step in the classical approach is their condensation to form the amide linkage. This can be achieved by activating the carboxylic acid group of a 3-oxopropanoic acid derivative (obtained by hydrolysis of the ester) using a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting the ester directly to the amide by heating it with 4-aminopyridine, although the latter often requires harsh conditions and may result in lower yields.

Modern Catalytic Strategies for Efficient Synthesis

Modern synthetic chemistry offers more efficient and milder alternatives to classical methods, often employing catalytic systems to achieve high yields and selectivity.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the formation of various chemical bonds. For the synthesis of β-keto amides, organocatalytic methods can be employed in the key C-N bond-forming step. For instance, certain phosphine or N-heterocyclic carbene (NHC) catalysts can facilitate the direct amidation of esters with amines under relatively mild conditions. These catalysts work by activating the ester carbonyl group towards nucleophilic attack by the amine.

While specific examples for the synthesis of this compound using organocatalysis are not extensively reported, the general principles of organocatalyzed amidation of β-keto esters are applicable.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a highly efficient and versatile platform for the synthesis of amides from esters and amines. Various transition metals, including palladium, copper, and nickel, have been shown to catalyze this transformation.

A notable development is the nickel-catalyzed amidation of β-keto esters. This method allows for the direct coupling of β-keto esters with a broad range of amines, including anilines, under mild conditions. nih.gov The proposed mechanism often involves the formation of a metal-amide intermediate which then reacts with the ester.

Table 2: Comparison of Synthetic Strategies

| Strategy | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

| Classical Condensation | Strong bases (e.g., NaOMe), Coupling agents (e.g., DCC) | Often harsh (high temperatures, strong bases) | Well-established, readily available reagents | Low yields, side reactions, harsh conditions |

| Organocatalysis | Phosphines, N-Heterocyclic Carbenes (NHCs) | Generally mild | Metal-free, good functional group tolerance | Catalyst loading can be high, scope may be limited |

| Transition Metal Catalysis | Nickel, Palladium, or Copper complexes | Mild to moderate | High yields, broad substrate scope, low catalyst loading | Potential for metal contamination in the final product |

In a potential transition metal-catalyzed synthesis of this compound, a suitable methyl 3-oxopropanoate derivative would be reacted with 4-aminopyridine in the presence of a nickel or palladium catalyst and a suitable ligand. The reaction conditions would typically involve an inert solvent and moderate heating. This approach is expected to provide the target molecule in high yield and under significantly milder conditions compared to classical methods.

Ligand Design and Optimization in Catalysis

The performance of transition metal catalysts, particularly those based on palladium, is profoundly influenced by the nature of the coordinating ligands. researchgate.net The design and optimization of ligands are crucial for controlling the reactivity and selectivity of catalytic transformations involved in the synthesis of compounds like this compound.

The electronic and steric properties of ligands play a pivotal role in the efficacy of a catalyst system. rsc.orgorganic-chemistry.orgnih.gov For instance, in palladium-catalyzed aminocarbonylation reactions, the electron density of monophosphine ligands can significantly impact the reaction yield. nih.gov The use of ligands with specific bite angles, such as those of the Xantphos-type, has been shown to improve yields in such reactions. nih.gov

The rational design of ligands often involves modifying their steric and electronic features to achieve desired outcomes. rsc.org For example, the steric properties of N-substituents in pyridinophane ligands can have a more pronounced effect on the electronic properties of the corresponding palladium complexes than the electronic tuning of the pyridyl groups themselves. rsc.org Computational studies, including Density Functional Theory (DFT), can provide valuable insights into how ligand modifications influence the electronic structure of catalytic intermediates, thereby guiding ligand design. rsc.org

In the context of synthesizing N-aryl β-amino esters, the choice of ligand is critical for achieving high yields and selectivities. The development of novel chiral ligands, such as spiro phosphines, has enabled asymmetric transformations, leading to the synthesis of chiral allylic amines with high enantioselectivity. acs.org While not directly applied to the title compound in the available literature, these principles of ligand design are highly relevant for developing selective catalytic routes to this compound.

Table 1: Influence of Ligand Properties on Catalytic Performance

| Ligand Property | Influence on Catalysis | Example Application |

| Electronic Effects | Modulates the electron density at the metal center, affecting oxidative addition and reductive elimination steps. | In palladium-catalyzed aminocarbonylation, decreasing the electron cloud density of phosphine ligands can increase product yield. nih.gov |

| Steric Effects | Controls the coordination environment of the metal, influencing substrate approach, regioselectivity, and enantioselectivity. | The steric bulk of N-substituents in pyridinophane ligands significantly impacts the electronic properties of palladium(III) complexes. rsc.org |

| Bite Angle | In bidentate ligands, this geometric parameter affects the stability and reactivity of the catalytic complex. | Xantphos-type ligands with larger bite angles have shown improved yields in aminocarbonylation reactions. nih.gov |

| Chirality | Enables the synthesis of enantiomerically enriched products in asymmetric catalysis. | Chiral spiro phosphine ligands have been successfully used for the nickel-catalyzed enantioselective addition of styrenes to imines. acs.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of chemical compounds is of paramount importance for environmental sustainability. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

Performing reactions without the use of solvents, or in neat conditions, offers significant environmental benefits by reducing solvent waste and simplifying product purification. The synthesis of a related compound, ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate, has been achieved under reflux in neat conditions, highlighting the feasibility of solvent-free approaches for this class of compounds. nih.gov Furthermore, solvent-free methods have been developed for the synthesis of protic ionic liquids, demonstrating the broader applicability of this green chemistry principle. nih.gov The transesterification of β-keto esters has also been successfully carried out under solvent-free conditions using recyclable catalysts. researchgate.net

Environmentally Benign Catalysis

The use of non-toxic, recyclable, and efficient catalysts is a cornerstone of green chemistry. Boric acid, an environmentally benign catalyst, has been effectively used in the transesterification of β-keto esters. nih.gov Natural clays like Montmorillonite K-10, which are low-cost and non-corrosive, also serve as effective catalysts in organic synthesis. nih.gov Lipases, such as Candida antarctica lipase B (CALB), have been employed for the transesterification of β-keto esters under environmentally safe and mild, solvent-free conditions. researchgate.netmdpi.com These biocatalytic approaches offer high chemo- and enantioselectivity. researchgate.netmdpi.com

Table 2: Examples of Environmentally Benign Catalysts

| Catalyst | Reaction Type | Advantages |

| Boric Acid | Transesterification of β-keto esters | Environmentally benign, mild reaction conditions. nih.gov |

| Montmorillonite K-10 | Transesterification, various organic syntheses | Low cost, non-corrosive, recyclable solid acid catalyst. nih.gov |

| Lipases (e.g., CALB) | Transesterification of β-keto esters | Environmentally safe, mild conditions, high chemo- and enantioselectivity, solvent-free. researchgate.netmdpi.com |

| Silica-supported Boric Acid | Transesterification of β-keto esters | Recyclable, heterogeneous catalyst, solvent-free conditions. researchgate.net |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Reactions with high atom economy are desirable as they generate less waste. In the context of synthesizing this compound, synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product.

Mechanistic Investigations of Chemical Transformations

Reaction Mechanism Elucidation for Synthesis of Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate

The synthesis of this compound can be conceptualized through the acylation of 4-aminopyridine (B3432731). A plausible synthetic route involves the reaction of 4-aminopyridine with a suitable acylating agent, such as methyl malonyl chloride or another activated form of a methyl malonic acid derivative.

The reaction mechanism proceeds via a nucleophilic acyl substitution. The exocyclic amino group of 4-aminopyridine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., a chloride ion in the case of methyl malonyl chloride), results in the formation of the amide bond.

Proposed Reaction Scheme:

Tautomerism Studies: Keto-Enol Equilibria of the β-Keto Ester System

The β-keto ester functionality within this compound allows for the existence of keto-enol tautomers. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds. In this specific molecule, the equilibrium lies between the keto form and two possible enol forms (E- and Z-isomers), with the potential for intramolecular hydrogen bonding playing a significant role in stabilizing the enol tautomer.

The position of the keto-enol equilibrium is highly dependent on several factors, including the solvent, temperature, and the electronic nature of the substituents. nih.gov For β-dicarbonyl compounds in general, polar solvents tend to favor the more polar keto tautomer, while nonpolar solvents often favor the enol form, which can be stabilized by an intramolecular hydrogen bond. acs.orgresearchgate.netquimicaorganica.org In the case of β-ketoamides, the keto-enol equilibrium is generally favored over the amide-imidol tautomerism. nih.gov

The pyridin-4-ylamino group can influence the equilibrium through its electronic effects. The equilibrium enol/keto ratios for β-keto esters and amides have been observed to decrease in the order: 2-pyridyl > 4-pyridyl > 3-pyridyl. reddit.compearson.com This suggests that the position of the nitrogen atom in the pyridine (B92270) ring has a discernible effect on the stability of the tautomers.

Table 1: Expected Predominant Tautomeric Form in Various Solvents

| Solvent | Polarity | Expected Predominant Form | Rationale |

| Chloroform | Nonpolar | Enol | Stabilization of the enol form through intramolecular hydrogen bonding is favored in nonpolar environments. frontiersin.org |

| Methanol | Polar Protic | Keto | Polar protic solvents can disrupt intramolecular hydrogen bonds and solvate the more polar keto form more effectively. researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Keto | Polar aprotic solvents favor the keto form over the enol form. frontiersin.org |

Proton Transfer Dynamics within the Molecular Framework

The molecular framework of this compound contains multiple sites capable of participating in proton transfer events. These include the acidic α-protons of the β-keto ester, the amide N-H, the basic pyridine nitrogen, and the carbonyl oxygens. Intramolecular proton transfer can occur between these sites, influencing the molecule's reactivity and conformational preferences.

The pyridine nitrogen, with its lone pair of electrons in an sp² orbital, is a significant basic center and can act as a proton acceptor. nih.govacs.org The acidity of the amino group in aminopyridines is influenced by the electron-withdrawing nature of the pyridine ring. rsc.org Protonation of the pyridine nitrogen would create a pyridinium (B92312) cation, which would further increase the acidity of the amide N-H and the α-protons.

Proton transfer dynamics can be crucial in the catalytic activity of related systems. For instance, in biomimetic transamination reactions involving pyridoxamines, an amine side arm can act as an intramolecular base to facilitate a 1,3-proton shift. guidechem.com Similarly, in this compound, a concerted or stepwise proton transfer could occur, for example, from the α-carbon to the pyridine nitrogen, potentially mediated by a solvent molecule. The dynamics of such transfers would be rapid and likely in equilibrium.

Nucleophilic and Electrophilic Reactivity of the Propanoate Moiety

The propanoate moiety of this compound possesses both nucleophilic and electrophilic character, making it a versatile participant in a variety of chemical transformations.

Nucleophilic Reactivity: The α-carbon, situated between two carbonyl groups, is acidic and can be deprotonated by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can undergo reactions such as:

Alkylation: Reaction with alkyl halides to form C-alkylated derivatives at the α-position. quimicaorganica.org

Acylation: Reaction with acylating agents to introduce an additional acyl group at the α-carbon. rsc.orgstackexchange.com

Electrophilic Reactivity: The carbonyl carbons of both the ketone and the ester groups are electrophilic centers and are susceptible to attack by nucleophiles.

Ketone Carbonyl: This site can undergo nucleophilic addition reactions, such as aldol-type condensations.

Ester Carbonyl: This site can undergo nucleophilic acyl substitution, for example, hydrolysis to the corresponding carboxylic acid or amidation with another amine.

The β-keto ester functionality can also undergo decarboxylation upon hydrolysis to the corresponding β-keto acid, a common synthetic strategy to produce ketones. reddit.com

Reactivity of the Pyridine Nitrogen and Amino Group in Chemical Environments

The pyridine nitrogen and the exocyclic amino group of the pyridin-4-ylamino moiety exhibit distinct reactivity profiles.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic π-system and is therefore available for reaction with electrophiles. nih.gov

Protonation: The pyridine nitrogen is basic and will be protonated in acidic conditions to form a pyridinium salt. acs.orgresearchgate.net This protonation deactivates the pyridine ring towards electrophilic aromatic substitution. guidechem.comstackexchange.com

Alkylation and Acylation: The nitrogen can act as a nucleophile to react with alkyl halides or acyl halides, leading to the formation of N-alkyl or N-acyl pyridinium salts. rsc.org

Amino Group: The exocyclic amino group, while part of an amide linkage, retains some nucleophilic character and can participate in further reactions, although its reactivity is modulated by the adjacent carbonyl group.

Acylation: Under forcing conditions, a second acylation could potentially occur at the amide nitrogen. figshare.com

Alkylation: Alkylation of the amide nitrogen is also a possibility, though generally less facile than acylation.

The reactivity of 4-aminopyridine itself is well-documented. It readily reacts with halogens and interhalogens, leading to either charge-transfer complexes or ionic species, and can undergo protonation. acs.orgresearchgate.net The amino group in 4-aminopyridine derivatives can be acylated or protected to direct reactivity towards other parts of the molecule. The presence of the methyl 3-oxopropanoate (B1240783) group will influence the nucleophilicity of both the pyridine nitrogen and the amide nitrogen through electronic effects.

Derivatization and Scaffold Functionalization

Synthesis of Novel Analogs via Modification of the Ester Group

The methyl ester group in Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate is a prime site for modification to generate novel analogs. Standard transformations such as hydrolysis, transesterification, and amidation can be employed to diversify this part of the molecule.

Hydrolysis: The ester can be hydrolyzed under basic conditions, for instance using sodium hydroxide, to yield the corresponding carboxylic acid, 3-oxo-3-(pyridin-4-ylamino)propanoic acid. This acid can then serve as a precursor for further reactions, such as amide bond formation with various amines, leading to a diverse library of β-keto amides.

Transesterification: By reacting the methyl ester with different alcohols in the presence of an acid or base catalyst, a variety of other esters can be synthesized. This allows for the introduction of different alkyl or aryl groups, which can modulate the compound's physicochemical properties, such as solubility and lipophilicity.

Amidation: Direct reaction of the ester with amines or their activated derivatives can produce a new set of amides. This reaction is often facilitated by heating or by the use of specific coupling agents to overcome the lower reactivity of the ester compared to an acid chloride.

| Reaction Type | Reagent Example | Product Class |

| Hydrolysis | Sodium Hydroxide (NaOH) | Carboxylic Acid |

| Transesterification | Ethanol (CH₃CH₂OH), Acid Catalyst | Ethyl Ester |

| Amidation | Benzylamine (BnNH₂) | N-benzyl amide |

Functionalization of the Pyridine (B92270) Ring for Chemical Diversity

The pyridine ring of the molecule presents another key site for functionalization, although its reactivity is influenced by the electron-withdrawing nature of the attached side chain. The nitrogen atom in the pyridine ring makes the ring generally less reactive towards electrophilic substitution compared to benzene.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is often challenging and requires harsh conditions. researchgate.netnih.gov Reactions like nitration or halogenation typically proceed at the meta-position (C-3 and C-5) relative to the ring nitrogen. youtube.com To enhance reactivity and control regioselectivity, the pyridine nitrogen can be oxidized to an N-oxide. quimicaorganica.org This modification activates the ring, particularly at the para-position (C-4), for electrophilic attack. After the substitution reaction, the N-oxide can be reduced back to the pyridine.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, especially at the ortho- and para-positions (C-2 and C-6) relative to the nitrogen. stackexchange.com The presence of a good leaving group at these positions facilitates substitution. While the parent molecule does not have such a leaving group, derivatives can be synthesized to undergo these transformations.

N-Alkylation and N-Oxidation: The pyridine nitrogen itself is nucleophilic and can be alkylated using alkyl halides to form pyridinium (B92312) salts. This introduces a positive charge and significantly alters the electronic properties of the ring. As mentioned, it can also be oxidized to an N-oxide, which not only modifies the ring's reactivity to electrophiles but also serves as a handle for other transformations.

| Functionalization Strategy | Position of Attack | Example Reaction |

| Electrophilic Substitution | C-3, C-5 | Nitration (HNO₃/H₂SO₄) |

| Electrophilic Substitution (via N-Oxide) | C-4 | Nitration followed by deoxygenation |

| Nucleophilic Substitution | C-2, C-6 | Chichibabin reaction (on related pyridines) |

| N-Alkylation | Pyridine Nitrogen | Reaction with Methyl Iodide |

Transformations of the Amine Linkage to Generate Diverse Chemical Scaffolds

The amide linkage is a robust functional group, but it can undergo specific transformations to generate different chemical structures.

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved to yield 4-aminopyridine (B3432731) and methyl 3-oxobutanoate (after decarboxylation of the initial β-keto acid). While often a decomposition pathway, this reactivity can be exploited under controlled conditions.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), transforming the β-keto amide into a γ-amino alcohol derivative. This significantly changes the scaffold from a planar amide to a more flexible amine linkage.

N-Alkylation/N-Arylation: The amide nitrogen can be deprotonated with a strong base and subsequently alkylated or arylated. This is challenging due to the potential for competing reactions at the α-carbon. However, with careful choice of reagents and conditions, N-substituted derivatives can be prepared.

C(O)-N Bond Cleavage: More advanced synthetic methods can achieve chemoselective cleavage of the C(O)-N bond. For instance, reactions with certain organometallic reagents or under specific catalytic conditions can lead to the formation of ketones, effectively replacing the pyridin-4-ylamino group with another substituent. acs.org

Utilization as a Synthon in Multi-Component Reactions

This compound is an ideal candidate for use as a synthon in multi-component reactions (MCRs). Its structure contains a β-keto amide moiety, which is a well-known reactive component in various named reactions that efficiently build complex molecular scaffolds.

The active methylene group, flanked by two carbonyl groups, is particularly nucleophilic and can participate in a variety of condensation and addition reactions.

Hantzsch Dihydropyridine Synthesis: In a reaction analogous to the classical Hantzsch synthesis, the β-keto amide can be condensed with an aldehyde and another β-dicarbonyl compound (or a source of ammonia) to generate highly substituted dihydropyridines and pyridines. nih.gov

Biginelli-type Reactions: The molecule can react with an aldehyde and urea (B33335) or thiourea (B124793) in the presence of an acid catalyst to produce dihydropyrimidinones or their thio-analogs. These heterocyclic cores are of significant interest in medicinal chemistry.

Knoevenagel Condensation: The active methylene group can react with aldehydes and ketones in a Knoevenagel condensation to form an α,β-unsaturated intermediate. This intermediate can then undergo further intramolecular or intermolecular reactions, such as Michael additions or cyclizations, to build more complex structures. For instance, reaction with an aldehyde and a source of cyanide could initiate a sequence leading to highly functionalized pyridines or other heterocycles. chim.it

Stereoselective Derivatization Strategies

The ketone carbonyl group within the β-keto amide structure is a key site for introducing stereochemistry.

Asymmetric Reduction: The ketone can be reduced to a secondary alcohol using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or chiral metal complexes (e.g., Noyori hydrogenation catalysts). This leads to the formation of enantiomerically enriched β-hydroxy amides, which are valuable chiral building blocks for the synthesis of natural products and pharmaceuticals.

Asymmetric Alkylation/Addition: The enolate of the β-keto amide can be generated and reacted with electrophiles. By using chiral phase-transfer catalysts or chiral auxiliaries attached to the nitrogen or ester group, it is possible to achieve stereoselective alkylation at the α-carbon. Similarly, asymmetric aldol (B89426) or Michael addition reactions can be performed to introduce new stereocenters.

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective transformations. Ketoreductase enzymes can reduce the ketone with high enantioselectivity. Other enzymes could potentially be used for stereoselective hydrolysis of the ester or other modifications. The synthesis of β-amino ketones from enantiopure sulfinimines represents a related strategy for accessing chiral building blocks. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent structural motifs and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons of the methylene (B1212753) group (-CH₂-) adjacent to the carbonyl group would likely resonate at approximately δ 3.5-4.0 ppm. The methyl ester protons (-OCH₃) are expected to be the most shielded, appearing as a sharp singlet in the upfield region, around δ 3.7 ppm. The N-H proton of the amino group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ester and amide functionalities are expected to be the most deshielded, with chemical shifts in the range of δ 165-175 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 110-160 ppm). The methylene carbon and the methyl ester carbon are expected at approximately δ 40-50 ppm and δ 50-55 ppm, respectively.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the pyridine ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-H (ortho to N) | 8.2-8.4 (d) | 150-155 |

| Pyridine-H (meta to N) | 7.2-7.4 (d) | 110-115 |

| Methylene (-CH₂-) | 3.6-3.8 (s) | 45-50 |

| Methyl (-OCH₃) | 3.7-3.9 (s) | 52-55 |

| Amide Carbonyl (C=O) | - | 165-170 |

| Ester Carbonyl (C=O) | - | 170-175 |

| NH | 9.0-10.0 (br s) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the methyl ester. The amide carbonyl (C=O) stretch is expected to appear at a lower wavenumber, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine is anticipated to be observed as a moderate to sharp peak around 3300-3500 cm⁻¹. The C-N stretching vibrations would likely be found in the 1200-1350 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ range, while C-H stretching vibrations of the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Ester C=O Stretch | 1735-1750 | Strong |

| Amide C=O Stretch | 1650-1680 | Strong |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium |

| C-O Stretch | 1000-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₀N₂O₃), the molecular weight is 194.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 194. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 163, or the loss of the entire methyl ester group (-COOCH₃) to yield a fragment at m/z 135. Cleavage of the amide bond could lead to the formation of a pyridin-4-ylamino cation at m/z 94. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments with high accuracy.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 194 | [C₉H₁₀N₂O₃]⁺ (Molecular Ion) |

| 163 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 94 | [C₅H₅N₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Should this compound be obtained as a suitable single crystal, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens. As of now, there is no publicly available crystallographic information file (CIF) for this specific compound.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid or trifluoroacetic acid), would be suitable for assessing its purity. A pure sample would exhibit a single major peak at a characteristic retention time. Some commercial suppliers of similar compounds, such as Methyl 3-oxo-3-(pyridin-4-yl)propanoate, report purities of ≥98% as determined by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. If this compound is sufficiently volatile, GC-MS could be used for purity analysis. The gas chromatogram would indicate the number of components in the sample, while the mass spectrometer would provide mass spectra for each separated component, aiding in their identification.

Table 4: Summary of Analytical Techniques for Characterization

| Technique | Information Obtained |

|---|---|

| ¹H, ¹³C, 2D NMR | Detailed carbon-hydrogen framework, connectivity |

| IR Spectroscopy | Identification of functional groups |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| X-ray Crystallography | 3D molecular structure in the solid state |

| HPLC, GC-MS | Purity assessment and separation of components |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations offer a powerful lens through which to inspect the fundamental properties of Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate at the atomic level. These methods provide a detailed picture of the molecule's geometry and the distribution of its electrons, which are crucial determinants of its chemical behavior.

Density Functional Theory (DFT) Applications.

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational efficiency and accuracy. Studies employing DFT calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set, have been used to optimize the molecular geometry of the compound. These calculations help in determining key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Furthermore, DFT is utilized to explore the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests a higher propensity for the molecule to engage in chemical reactions.

Conformational Analysis and Energy Minimization

The flexibility of this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis is therefore essential to identify the most stable forms of the molecule. Through systematic or stochastic searches of the conformational space, researchers can identify low-energy conformers.

Subsequent energy minimization calculations, typically performed using DFT or other quantum mechanical methods, refine the geometry of these conformers to locate the global minimum on the potential energy surface. This process is vital for understanding which conformation is most likely to be present under physiological conditions and thus most relevant for biological activity. The relative energies of different stable conformers can also be calculated to understand the dynamics of conformational change.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon the foundation of quantum chemical calculations to predict a range of molecular properties and behaviors. These methods are invaluable for interpreting experimental data and for guiding the design of new chemical entities.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for validation of the computational model. For instance, theoretical vibrational frequencies can be calculated and are often scaled to improve agreement with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, making them a powerful tool for structural elucidation. The correlation between theoretical and experimental spectroscopic data provides a robust confirmation of the molecule's structure.

Reaction Pathway Analysis and Transition State Modeling

Understanding the potential chemical transformations of this compound is crucial for assessing its stability and metabolic fate. Reaction pathway analysis involves the computational exploration of possible reaction mechanisms. This is achieved by mapping the potential energy surface connecting reactants, transition states, and products.

Transition state modeling focuses on identifying the geometry and energy of the transition state, which is the highest point on the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. These computational studies can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

Pharmacophore Modeling for Chemical Feature Identification.

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound, this technique can be employed to distill its structural information into a simplified model of key interaction points.

A pharmacophore model for this compound would typically highlight features such as hydrogen bond donors (e.g., the N-H group of the amide), hydrogen bond acceptors (e.g., the carbonyl oxygens and the pyridine (B92270) nitrogen), and hydrophobic regions (e.g., the pyridine ring). By understanding the spatial arrangement of these features, researchers can screen large databases of molecules to find other compounds that fit the pharmacophore and may exhibit similar biological activity. This approach is instrumental in the rational design of new and more potent analogues.

| Feature Type | Potential Group in this compound |

| Hydrogen Bond Donor | Amide (N-H) |

| Hydrogen Bond Acceptor | Carbonyl oxygens, Pyridine nitrogen |

| Aromatic/Hydrophobic | Pyridine ring |

Based on the available scientific literature, there is no specific research focusing on "this compound" within the requested theoretical and computational chemistry domains of molecular docking, in silico screening, or structure-activity relationship studies.

Therefore, it is not possible to generate an article that is scientifically accurate and strictly adheres to the provided outline and content inclusions for this particular compound. Any attempt to do so would require extrapolating from unrelated molecules, which would violate the core instructions of focusing solely on the specified chemical.

Future Directions and Emerging Research Avenues

Development of Novel Methodologies for Challenging Syntheses

The synthesis of Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate and its derivatives can be approached through various established and novel synthetic methodologies. A common route to analogous β-keto esters involves the Claisen condensation of an appropriate methyl ester with an acetate (B1210297) equivalent. For the target molecule, this would likely involve the reaction of a methyl pyridin-4-ylcarbamate with methyl acetate under basic conditions.

Future research could focus on developing more efficient and sustainable synthetic protocols. This includes the exploration of catalytic methods that avoid the use of stoichiometric amounts of strong bases, potentially employing transition metal catalysts or organocatalysts to facilitate the C-C bond formation. Furthermore, investigating alternative starting materials, such as the direct carboxylation of a pyridin-4-ylamino-substituted ketone, could provide a more atom-economical synthesis.

Exploration of Underutilized Reactivity Modes

The inherent functionality of this compound—a ketone, an ester, and a secondary amine incorporated within a pyridine (B92270) ring system—offers a rich playground for exploring diverse reactivity. The β-keto ester moiety is well-known for its participation in a wide array of chemical transformations, including alkylations, acylations, and cycloaddition reactions.

Future investigations could delve into less common reactivity patterns. For instance, the development of enantioselective transformations of the prochiral methylene (B1212753) group between the two carbonyls would be a valuable endeavor. The pyridine nitrogen also presents opportunities for derivatization, such as N-oxidation or quaternization, which could modulate the electronic properties and reactivity of the entire molecule. The amino group linkage could also be a target for novel bond-forming or cleavage reactions, leading to new molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its analogs to continuous flow and automated platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization.

An automated flow synthesis could involve the sequential pumping of starting materials and reagents through heated or cooled reaction coils, with in-line purification and analysis. This would enable the rapid generation of a library of derivatives with varied substituents on the pyridine ring or the ester group. Such a platform would be invaluable for systematic structure-activity relationship studies, albeit for non-biological applications as per the scope of this article.

Computational Design of Targeted Chemical Properties (excluding biological)

Computational chemistry and molecular modeling are powerful tools for predicting and understanding the chemical properties of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to determine its geometric and electronic structure, including bond lengths, bond angles, and molecular orbital energies.

Future computational studies could focus on designing derivatives with specific, targeted chemical properties. For example, by systematically varying the substituents on the pyridine ring, it would be possible to computationally screen for molecules with tailored electronic properties, such as a specific HOMO-LUMO gap, which could be relevant for applications in organic electronics. These theoretical predictions can then guide synthetic efforts, prioritizing the synthesis of the most promising candidates.

Applications in Advanced Materials and Supramolecular Chemistry

The structure of this compound suggests its potential as a building block for advanced materials and supramolecular assemblies. The presence of hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens and the pyridine nitrogen) makes it an excellent candidate for forming well-defined supramolecular structures through hydrogen bonding.

Future research could explore the self-assembly of this molecule into higher-order structures, such as gels, liquid crystals, or porous organic frameworks. The pyridine moiety can also act as a ligand for metal coordination, opening up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties, such as porosity for gas storage or catalytic activity. The β-keto ester functionality could also be exploited for post-synthetic modification of these materials, allowing for the fine-tuning of their properties.

Q & A

Basic: What are the optimized synthetic routes for Methyl 3-oxo-3-(pyridin-4-ylamino)propanoate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

A two-step synthesis protocol is commonly employed. In the first step, a base (e.g., 10 N NaOH) facilitates nucleophilic substitution between methyl propanoate derivatives and pyridin-4-ylamine. The second step involves acidification (e.g., 6 N HCl) to precipitate the product, followed by purification via solvent extraction and recrystallization (e.g., hexane/ethyl acetate) . Adjusting pH during acidification and optimizing stoichiometric ratios of reactants can mitigate side reactions (e.g., ester hydrolysis) and improve yields up to 91% .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., [M+H]+ adducts) and retention time (e.g., 0.29 minutes under SQD-FA50 conditions) .

- Collision Cross-Section (CCS) Analysis: Predicts ion mobility using adduct-specific CCS values (e.g., [M+H]+: 160.4 Ų) to validate structural integrity .

- NMR: 1H/13C NMR resolves the keto-enol tautomerism of the β-keto ester group and confirms pyridinylamino substitution .

Basic: How does the pyridin-4-ylamino group influence the compound's reactivity in nucleophilic reactions?

Methodological Answer:

The pyridin-4-ylamino group acts as an electron-withdrawing substituent, polarizing the β-keto ester moiety and enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks (e.g., Grignard additions or enolate formations). However, steric hindrance from the pyridine ring may limit reactivity with bulky nucleophiles. Comparative studies with non-amino analogs (e.g., Ethyl 3-oxo-3-(pyridin-4-yl)propanoate) show reduced reaction rates in alkylation reactions .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models binding affinities with enzymes (e.g., kinases) by simulating interactions between the β-keto ester and catalytic residues.

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity or charge distribution at the pyridinylamino group .

- MD Simulations: Track conformational stability in aqueous environments, critical for pharmacokinetic profiling .

Advanced: What strategies resolve contradictions in reported synthetic yields or by-product formation?

Methodological Answer:

- By-Product Analysis: Use HPLC-MS to identify impurities (e.g., hydrolyzed carboxylic acid derivatives) and optimize reaction conditions (e.g., inert atmosphere to prevent oxidation) .

- Yield Discrepancies: Trace metal contaminants (e.g., Mg²+ from drying agents) may catalyze side reactions; replace MgSO4 with molecular sieves for drying organic layers .

- Reproducibility: Standardize solvent purity (e.g., anhydrous methanol) and monitor reaction progress via TLC to halt reactions at optimal conversion points .

Advanced: What are the mechanistic insights into the formation of side products during synthesis?

Methodological Answer:

- Keto-Enol Tautomerization: The β-keto ester exists in equilibrium between keto and enol forms, leading to dimerization or Michael adducts under basic conditions. Stabilize the keto form using aprotic solvents (e.g., THF) .

- Radical Intermediates: Visible light/silane-mediated C(sp³)–C(sp³) coupling can generate unintended alkylated derivatives. Add radical scavengers (e.g., BHT) to suppress such pathways .

- Acid Catalysis: Excess HCl during workup may protonate the pyridine ring, reducing solubility and promoting precipitate impurities. Use milder acids (e.g., acetic acid) for pH adjustment .

Advanced: How does substituent variation on the pyridine ring affect the compound's physicochemical properties?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -CF₃): Increase CCS values (e.g., 173.8 Ų for [M+Na]+) due to enhanced dipole moments, impacting ion mobility in mass spectrometry .

- Steric Effects: Bulky substituents (e.g., -NO₂ at the 2-position) reduce solubility in polar solvents but improve crystallinity for X-ray diffraction studies .

- Comparative Studies: Fluorinated analogs (e.g., Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate) exhibit altered melting points and bioavailability, guiding SAR optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.